molecular formula C6H8F2N2O B2916975 [1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol CAS No. 2243510-09-8

[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol

Cat. No.: B2916975
CAS No.: 2243510-09-8
M. Wt: 162.14
InChI Key: IARMRWXTQGTCJG-UHFFFAOYSA-N
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Description

[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol is a chemical compound of significant interest in scientific research and development, particularly in the field of medicinal chemistry. As a pyrazole derivative, it belongs to a class of heterocycles recognized as a "pharmacologically important active scaffold that possesses almost all types of pharmacological activities" . The presence of the difluoromethyl (CF2H) group is a critical structural feature, as this motif is known to significantly influence the physicochemical and biological properties of molecules. Unlike trifluoromethyl groups, the CF2H group can act as a hydrogen bond donor, which can be crucial for binding to biological targets, and it also helps modulate a compound's lipophilicity and metabolic stability . The primary alcohol functional group on the pyrazole ring makes this compound a versatile building block (or "synthon") for chemical synthesis. It can be readily functionalized or coupled to other molecular fragments to create more complex structures for drug discovery programs. Researchers utilize this and similar pyrazole-based compounds in the design and synthesis of molecules with diverse therapeutic potential, including as anti-inflammatory, anticancer, antimicrobial, and antifungal agents . This product is intended for research applications in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[1-(difluoromethyl)-5-methylpyrazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2O/c1-4-2-5(3-11)9-10(4)6(7)8/h2,6,11H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARMRWXTQGTCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and hydroxymethyl groups. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other hydroxymethylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The difluoromethyl group can be reduced under specific conditions to form methyl or other alkyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl or alkyl derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study the effects of difluoromethyl and hydroxymethyl groups on biological activity and molecular interactions.

Industry: Used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of [1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol involves its interaction with specific molecular targets, potentially including enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the hydroxymethyl group may influence solubility and metabolic stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Methanol Derivatives

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol C₆H₈F₂N₂O 162.14 Difluoromethyl (1-), methyl (5-) Enhanced metabolic stability; drug lead
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol C₁₂H₁₁F₃N₂O₂ 272.22 Trifluoromethyl (3-), phenoxy (5-) High lipophilicity; agrochemical studies
[3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol C₉H₁₀N₂O₂ 178.19 Furyl (3-), methyl (1-) Heteroaromatic interactions; synthon
(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol C₇H₁₁FN₂O 158.17 Ethyl (1-), fluoro (5-) Compact structure; potential CNS activity
(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol C₁₀H₉F₂N₃O 225.19 Difluoromethyl (1-), pyridinyl (3-) Enhanced receptor binding; kinase inhibitors

Key Observations:

  • Fluorine Substitution : The difluoromethyl group in the target compound offers a balance between electronegativity and steric bulk compared to trifluoromethyl (e.g., in ), which is more electron-withdrawing but bulkier. This may reduce metabolic degradation while maintaining solubility .
  • Aromatic vs. Aliphatic Substituents: Phenoxy () and pyridinyl () groups introduce π-π stacking capabilities, whereas aliphatic groups like ethyl () prioritize conformational flexibility.
  • Molecular Weight : Lower molecular weight compounds (e.g., ) may exhibit better blood-brain barrier penetration, while heavier derivatives (e.g., ) are suited for surface-targeted applications.

Biological Activity

[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a difluoromethyl group and a hydroxymethyl moiety. Its molecular formula is C6H6F2N2O, with a molecular weight of approximately 162.12 g/mol. The presence of the difluoromethyl group may enhance its lipophilicity and biological activity compared to other similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound could be developed as a novel antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer).

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)
HeLa25
A54930

The IC50 values indicate that this compound has potent anticancer activity, warranting further investigation into its mechanisms of action.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The difluoromethyl group may interact with active sites of enzymes involved in bacterial growth or cancer cell proliferation.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to cytotoxic effects against cancer cells.

Case Studies

Recent studies have highlighted the potential of this compound in various applications:

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups.
  • Combination Therapy : When used in combination with existing antibiotics, the compound enhanced the efficacy against resistant bacterial strains.

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